molecular formula C10H16N2 B1598732 N-(pyridin-4-ylmethyl)butan-1-amine CAS No. 91010-46-7

N-(pyridin-4-ylmethyl)butan-1-amine

Cat. No.: B1598732
CAS No.: 91010-46-7
M. Wt: 164.25 g/mol
InChI Key: PFDJBAFCDODEGG-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)butan-1-amine is a secondary amine featuring a pyridine ring substituted at the 4-position with a methyl group linked to a butylamine chain. This structure confers both aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical and materials chemistry. Synonyms include AC1NGCL2, Ambcb9071932, and CTK5G8797 .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h4-5,7-8,12H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJBAFCDODEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405995
Record name N-(pyridin-4-ylmethyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91010-46-7
Record name N-(pyridin-4-ylmethyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: N-(Pyridin-4-ylmethyl)butan-1-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies to understand protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Pyridine Substituent Variations

  • N-(Phenyl(pyridin-4-yl)methyl)butan-1-amine (4j) Structural Difference: Incorporates a phenyl group adjacent to the pyridin-4-ylmethyl moiety. Implications: Enhanced aromaticity may improve binding to hydrophobic targets.
  • N-(Dipyridin-2-ylmethyl)butan-1-amine (IrL5)

    • Structural Difference : Features two pyridin-2-yl groups instead of one pyridin-4-yl group.
    • Implications : The 2-position pyridine nitrogen facilitates stronger metal coordination. Used in phosphorescent iridium complexes (e.g., [Ir(ppy)₂(L)]⁺), showing quantum yields up to 13% and microsecond-scale lifetimes .

Heterocycle Replacement: Piperidine and Piperazine Derivatives

  • N-Methyl-4-(piperidin-1-yl)butan-1-amine

    • Structural Difference : Replaces pyridine with a saturated piperidine ring.
    • Implications : Increased basicity (pKa ~11 for piperidine vs. ~5 for pyridine) alters solubility and pharmacokinetics. Applications include neurotransmitter analogs and flexible ligands in coordination chemistry .
  • N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

    • Structural Difference : Pyrimidine core with a piperazine substituent.
    • Implications : The piperazine group enhances water solubility and bioavailability. Widely used as a building block in kinase inhibitors and antipsychotic drug candidates .

Complex Pharmaceutical Derivatives

  • Motesanib (AMG 706) Structural Difference: Contains a [(4-pyridinylmethyl)amino] group within a larger indole-carboxamide scaffold. Implications: Acts as an angiogenic inhibitor targeting VEGF receptors. Demonstrates the therapeutic relevance of the pyridinylmethylamine motif in oncology .
  • Vatalanib (N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine)

    • Structural Difference : Integrates a phthalazin-1-amine core with a pyridin-4-ylmethyl group.
    • Implications : Potent antitumor agent inhibiting receptor tyrosine kinases, highlighting the role of pyridine derivatives in cancer therapy .

Biological Activity

N-(pyridin-4-ylmethyl)butan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2C_{10}H_{16}N_2, with a molecular weight of approximately 164.25 g/mol. The compound features a butan-1-amine backbone substituted with a pyridin-4-ylmethyl group, which enhances its ability to interact with various biological targets.

Therapeutic Potential

Research indicates that this compound exhibits significant biological activities, including:

  • Neurotransmitter Modulation : Its structural similarities to known psychoactive substances suggest potential effects on neurotransmitter systems, which could be beneficial for neurological conditions.
  • Anti-inflammatory Properties : Preliminary studies have indicated that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit pathogens such as Mycobacterium tuberculosis, with structure–activity relationship (SAR) studies highlighting its selectivity and potency against specific targets like MmpL3 .

The pyridinyl moiety in this compound is crucial for its interaction with biological receptors. It may serve as an inhibitor or modulator for specific enzymes and receptors, influencing various biological pathways relevant in pharmacology .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A high-throughput screening of a chemical library identified several analogs of this compound that exhibited promising antibacterial activity against Mycobacterium tuberculosis. The study emphasized the importance of optimizing physicochemical properties while maintaining bioactivity .
  • Neuropharmacological Research : Investigations into the effects of this compound on neurotransmitter systems revealed potential applications in treating mood disorders and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was highlighted as a significant advantage.
  • Anti-cancer Studies : Research has also focused on the anti-cancer properties of related compounds, suggesting that modifications to the pyridinyl group can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .

Synthesis Methods

The synthesis of this compound typically involves reductive amination processes. A common method includes the reaction of butan-1-amine with pyridine derivatives under controlled conditions to optimize yield and minimize by-products. The following table summarizes various synthesis methods and their outcomes:

Synthesis MethodReactantsConditionsYield
Reductive AminationButan-1-amine + Pyridine derivativeOrganic solvent (e.g., dichloromethane), reducing agentHigh
Continuous Flow SynthesisButan-1-amines + Pyridine derivativesAutomated systems for efficiencyModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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